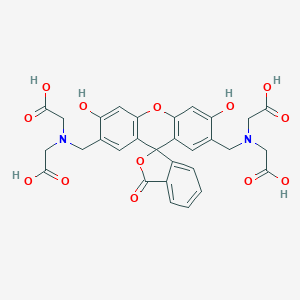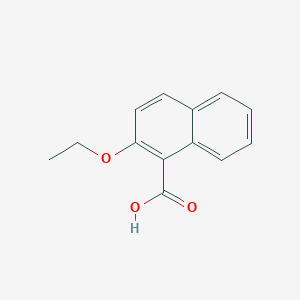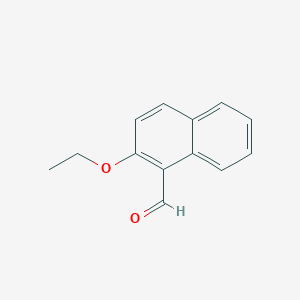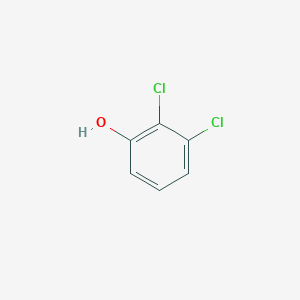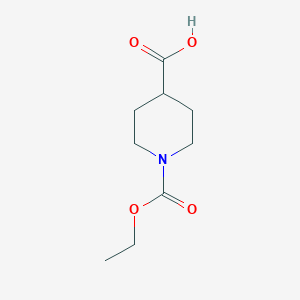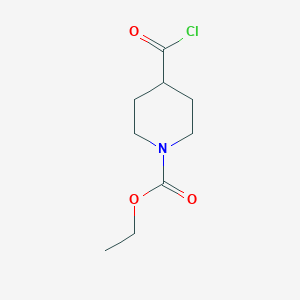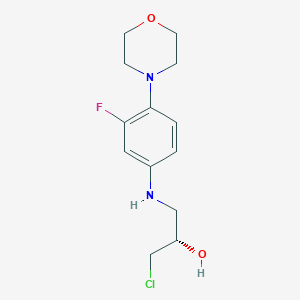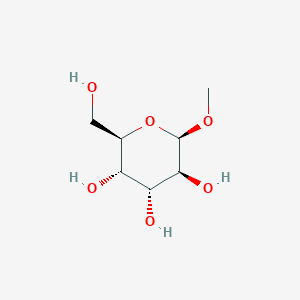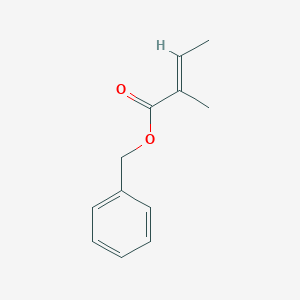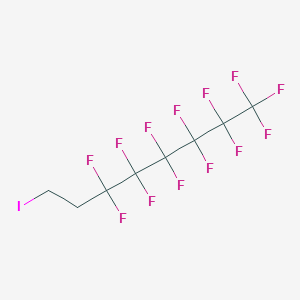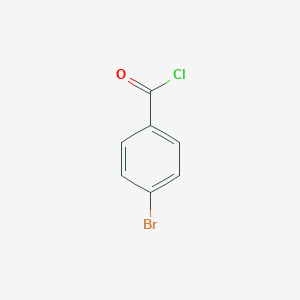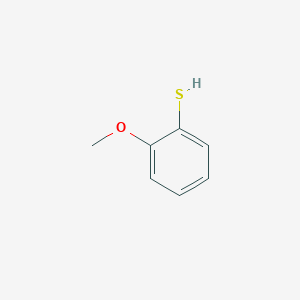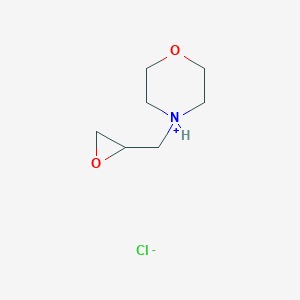
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, also known as MOR-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt that contains both an epoxide and a morpholine ring. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is not fully understood, but it is believed to involve the disruption of cellular membranes. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride contains both an epoxide and a quaternary ammonium group, which allows it to interact with the lipid bilayer of the cell membrane. This interaction can lead to the disruption of the membrane and subsequent cell death.
生化和生理效应
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have various biochemical and physiological effects. It has been shown to increase the permeability of bacterial membranes, leading to cell death. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Furthermore, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to inhibit viral replication by disrupting the viral envelope.
实验室实验的优点和局限性
One of the advantages of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against both gram-positive and gram-negative bacteria. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have low toxicity towards human cells, making it a promising candidate for drug development. However, one of the limitations of using 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the use of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to be effective against various bacterial strains, including those that are resistant to conventional antibiotics. Another potential application is in the development of new antiviral drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have activity against herpes simplex virus type 1 and 2, which are common viral infections. Additionally, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been found to have antitumor activity, making it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride and its potential applications in drug development.
Conclusion:
In conclusion, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, or 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs. 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has broad-spectrum antimicrobial activity, low toxicity towards human cells, and potential applications in the development of new antibiotics, antiviral drugs, and cancer therapy. Further research is needed to fully understand the potential of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride in drug development.
合成方法
The synthesis of 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride involves the reaction of 4-(chloromethyl)morpholine with epichlorohydrin in the presence of a base. The resulting product is then quaternized with methyl iodide to form 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride. This synthesis method has been extensively studied and optimized for higher yields and purity.
科学研究应用
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been widely used in scientific research for its potential applications in drug development. It has been found to have antimicrobial, antitumor, and antiviral properties. Studies have shown that 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Moreover, 4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
属性
CAS 编号 |
104118-92-5 |
|---|---|
产品名称 |
4-(Oxiran-2-ylmethyl)morpholin-4-ium;chloride |
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC 名称 |
4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8(1)5-7-6-10-7;/h7H,1-6H2;1H |
InChI 键 |
KAAZLCAPTXBJOG-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
规范 SMILES |
C1COCC[NH+]1CC2CO2.[Cl-] |
同义词 |
4-(2-Oxiranylmethyl)morpholine Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



